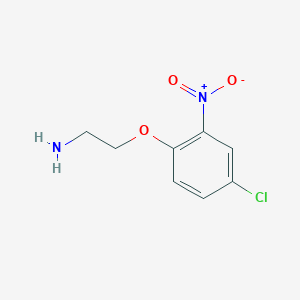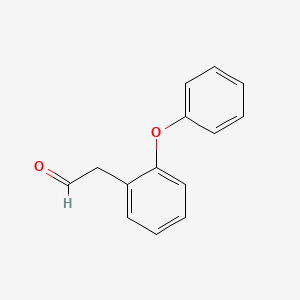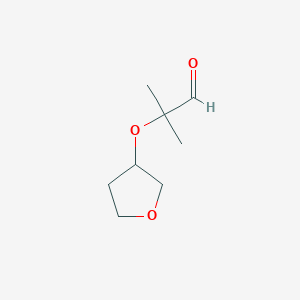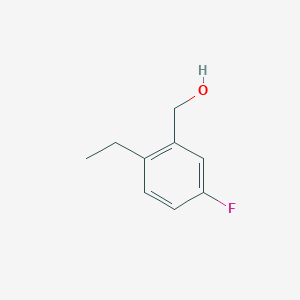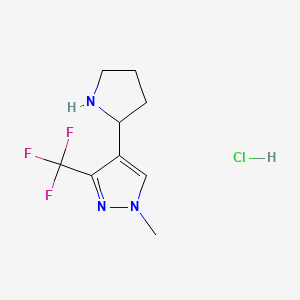
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a methyl group, a pyrrolidinyl group, and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the pyrrolidinyl group: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidinyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride can be compared with other similar compounds, such as:
1-methyl-4-(pyrrolidin-2-yl)piperidine: This compound has a similar structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-methyl-3-(trifluoromethyl)-1H-pyrazole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H13ClF3N3 |
|---|---|
Poids moléculaire |
255.67 g/mol |
Nom IUPAC |
1-methyl-4-pyrrolidin-2-yl-3-(trifluoromethyl)pyrazole;hydrochloride |
InChI |
InChI=1S/C9H12F3N3.ClH/c1-15-5-6(7-3-2-4-13-7)8(14-15)9(10,11)12;/h5,7,13H,2-4H2,1H3;1H |
Clé InChI |
QLZPEQHIARQBPB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(F)(F)F)C2CCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
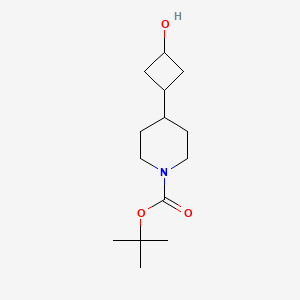

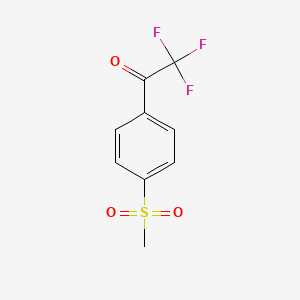
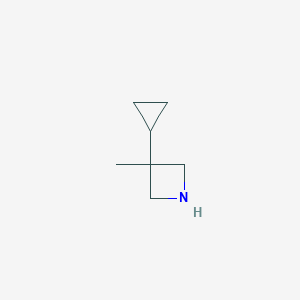
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
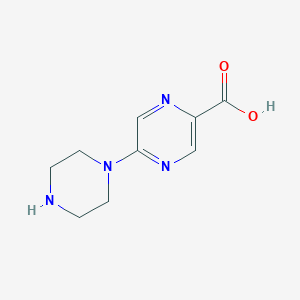
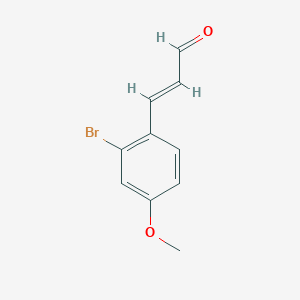
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
